2'-Amino-spiro(norbornane-2,5'-(2)oxazoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) is a heterocyclic compound featuring a spiro structure, which includes a norbornane ring fused to an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) typically involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid . Another method includes the catalytic synthesis via oxetane ring-opening, which provides a mild and efficient route to obtain oxazolines .
Industrial Production Methods
Industrial production methods for 2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) are not extensively documented. the general approach involves scalable catalytic processes that ensure high yield and purity of the product. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of the oxazoline ring to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in a packed reactor at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazolines.
Scientific Research Applications
2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA-binding agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as thermoresponsive polymers.
Mechanism of Action
The mechanism of action of 2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The oxazoline ring can participate in ring-opening polymerization, leading to the formation of polyoxazolines, which exhibit unique physical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Oxazoline: A simpler analog with similar reactivity but lacking the spiro structure.
2-Methyl-2-oxazoline: Another analog with a methyl group, used in polymer chemistry.
2-Isopropyl-2-oxazoline: Known for its thermoresponsive properties.
Uniqueness
2’-Amino-spiro(norbornane-2,5’-(2)oxazoline) is unique due to its spiro structure, which imparts rigidity and distinct reactivity compared to its simpler analogs. This structural feature enhances its potential in applications requiring specific spatial arrangements and stability .
Properties
CAS No. |
25517-58-2 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[4H-1,3-oxazole-5,2'-bicyclo[2.2.1]heptane]-2-amine |
InChI |
InChI=1S/C9H14N2O/c10-8-11-5-9(12-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H2,10,11) |
InChI Key |
DVLVOGKWOSOLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.